Thermozeaxanthin-13
Description
Properties
Molecular Formula |
C59H90O8 |
|---|---|
Molecular Weight |
927.3 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 11-methyldodecanoate |
InChI |
InChI=1S/C59H90O8/c1-41(2)24-18-16-14-13-15-17-19-31-53(61)65-40-52-54(62)55(63)56(64)57(67-52)66-49-37-47(8)51(59(11,12)39-49)35-33-45(6)30-23-28-43(4)26-21-20-25-42(3)27-22-29-44(5)32-34-50-46(7)36-48(60)38-58(50,9)10/h20-23,25-30,32-35,41,48-49,52,54-57,60,62-64H,13-19,24,31,36-40H2,1-12H3/b21-20+,27-22+,28-23+,34-32+,35-33+,42-25+,43-26+,44-29+,45-30+/t48-,49-,52-,54-,55+,56-,57?/m1/s1 |
InChI Key |
HHINJQKIQDURLW-UKHFUHSISA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CCCCCCCCCC(C)C)O)O)O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC3C(C(C(C(O3)COC(=O)CCCCCCCCCC(C)C)O)O)O)C)C)C |
Origin of Product |
United States |
Physicochemical Properties of Thermozeaxanthin 13
Thermozeaxanthin-13 is a complex molecule with distinct chemical features that define its function. As a carotenoid-glucoside ester, its structure combines the properties of a polyene chain, a sugar, and a fatty acid.
The core of the molecule is zeaxanthin (B1683548), a common dietary xanthophyll. This core is glycosylated with a glucose molecule. This glucose is then esterified with a branched 13-carbon fatty acid (11-methyldodecanoic acid). ebi.ac.uk This tripartite structure results in a molecule with both polar (from the glucose and hydroxyl groups) and nonpolar (the polyene chain and fatty acid) regions, allowing it to integrate into the lipid bilayer of cell membranes. researchgate.net
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₅₉H₉₀O₈ ebi.ac.uk |
| Molecular Weight | 927.34 g/mol ebi.ac.uk |
| IUPAC Name | [(2R,3S,4S,5R)-3,4,5-trihydroxy-6-{[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxy}oxan-2-yl]methyl 11-methyldodecanoate ebi.ac.uk |
| Synonyms | This compound, Zeaxanthin glucoside ester lipidbank.jp |
| Class | Carotenoid Glycoside Ester |
Note: Data sourced from chemical databases and research literature. The interactive table allows for sorting and searching.
Biosynthesis in Thermus Thermophilus
Thermozeaxanthin-13 is an end-product of the carotenoid biosynthesis pathway in the thermophilic bacterium Thermus thermophilus. researchgate.netresearchgate.net The genetic machinery for this pathway is located on the organism's large megaplasmid, pTT27. tandfonline.com The synthesis is a multi-step process involving several key enzymes that build upon a common carotenoid precursor.
The biosynthetic pathway can be summarized as follows:
Precursor Synthesis : The pathway begins with the synthesis of the colorless C40 carotenoid, phytoene.
Desaturation and Cyclization : Phytoene undergoes a series of desaturation reactions to form lycopene (B16060), which is then cyclized at both ends by the enzyme lycopene cyclase (CrtY) to produce β-carotene. carotenoiddb.jp
Hydroxylation : The β-carotene molecule is hydroxylated at the 3 and 3' positions by a β-carotene hydroxylase (CrtZ) to form zeaxanthin (B1683548). nih.gov
Glycosylation and Esterification : Zeaxanthin is sequentially modified. First, it is glycosylated, attaching a glucose molecule. This intermediate, a zeaxanthin glucoside, is then esterified with a branched-chain fatty acid. When an 11-methyldodecanoyl group is added, the final product is this compound. researchgate.net
The production of these thermozeaxanthins is a unique feature of Thermus species and is considered a crucial element of their ability to thrive at high temperatures. nih.gov Studies have also shown that the expression of the genes involved in this pathway can be induced by light, suggesting a dual role in photoprotection and thermotolerance. tandfonline.com
Mechanistic Studies of Thermozeaxanthin 13 Bioactivity
Investigation of Ligand-Receptor Interactions
Thermozeaxanthin-13 has been identified as a potential ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that are crucial in the regulation of lipid and glucose metabolism, as well as immune responses. mdpi.comnih.govresearchgate.net The interaction of this compound with PPARs has been explored through computational methods, shedding light on its potential biological functions. mdpi.comnih.gov
Molecular docking studies have been employed to investigate the binding of this compound to the ligand-binding domain (LBD) of PPAR isoforms. mdpi.comnih.govmdpi.comrsc.org These studies are part of a broader effort to identify new and selective PPAR ligands, as some synthetic ligands have been associated with adverse effects. mdpi.comnih.govresearchgate.net
Computational analyses have evaluated the change in free energy upon the binding of this compound to PPARs, indicating a favorable interaction. mdpi.comnih.gov Along with other thermozeaxanthins, this compound has shown a strong probability of binding to the PPARs' LBD. mdpi.comnih.gov A statistical Z-score analysis revealed that PPARβ/δ has the most favorable thermodynamic interaction with this compound. diva-portal.org
| Ligand | Target Receptor | Binding Affinity (ΔG) | Key Findings |
|---|---|---|---|
| This compound | PPARα | Favorable | The fatty acid portion of this compound reaches Arm III of the ligand-binding pocket, while the zeaxanthin (B1683548) portion contacts Arm II and projects outside. diva-portal.org |
| This compound | PPARβ/δ | Most Favorable | Showed the most favorable thermodynamic interaction based on Z-score analysis. diva-portal.org |
| This compound | PPARγ | Favorable | The glucoside fraction of this compound forms hydrogen bonds with residues Ile262 and Ser342, and the polar ring interacts with residue Lys301. nih.gov |
The interaction between this compound and PPARs is characterized by specific molecular contacts. diva-portal.org For PPARα, the fatty acid part of this compound extends into Arm III of the Y-shaped ligand-binding pocket, with the zeaxanthin head making contact with Arm II. diva-portal.org This interaction involves both hydrogen bonds and hydrophobic contacts with residues also known to interact with fibrate derivatives. diva-portal.orgrsc.org
With PPARγ, the glucoside portion of this compound is involved in forming hydrogen bonds with specific amino acid residues, namely Ile262 and Ser342. nih.gov Additionally, the polar ring on the opposite side of the molecule interacts with Lys301. nih.gov A significant portion of the interaction is also attributed to hydrophobic contacts, primarily with helices H3 and H5 of the receptor. nih.gov
| Receptor | Interacting Residues | Interaction Type |
|---|---|---|
| PPARα | Tyr334, Ala333 | Hydrogen Bond |
| PPARα | Cys275, Thr283, Leu321, Val324 | Hydrophobic |
| PPARγ | Ile262, Ser342, Lys301 | Hydrogen Bond |
| PPARγ | Helix H3 (43%), Helix H5 (17%) | Hydrophobic |
The nature of the interaction between this compound and PPARγ suggests that it may function as a partial agonist. diva-portal.org This hypothesis is based on the observation that its molecular interactions bear resemblance to those of known partial agonists. diva-portal.org Partial agonists are known to stabilize certain regions of the PPARγ LBD, such as helix H3 and the β-sheet region, while concurrently destabilizing helix H12. diva-portal.orgnih.gov This is in contrast to full agonists, which typically stabilize both helices H3 and H12. diva-portal.orgnih.gov The interaction of this compound with residues such as Ser342 is a shared feature with other partial agonists. diva-portal.orgnih.gov
Characterization of Specific Hydrogen Bond and Hydrophobic Interactions with PPARα and PPARγ
Subcellular Localization and Macromolecular Complex Formation
While detailed studies on the specific subcellular localization of this compound are limited, general knowledge of carotenoids, particularly in the bacteria from which thermozeaxanthins are isolated, provides a basis for understanding its likely distribution and roles within the cell.
Carotenoids are lipophilic molecules, and as such, their distribution within a cell is primarily in lipid-rich environments like cellular membranes. mdpi.com In the thermophilic bacterium Thermus thermophilus, from which this compound has been isolated, it is thought that these carotenoids are integral components of the cell membrane. researchgate.netresearchgate.net The structure of thermozeaxanthins, with a polar glycoside head and a long, nonpolar fatty acid tail, suggests they would be well-suited to insert into the lipid bilayer. researchgate.net
It is generally accepted that polar carotenoids can span the lipid bilayer, with their polar groups anchored in the polar regions of the membrane. researchgate.net This orientation allows them to interact with the acyl chains of lipids, influencing membrane properties. researchgate.net In cyanobacteria, carotenoid biosynthesis enzymes have been found to be more abundant in the plasma membrane compared to the thylakoids, suggesting the plasma membrane is a key site of carotenoid synthesis and localization. diva-portal.orgnih.govplos.org
One of the primary roles attributed to carotenoids in bacterial membranes is stabilization, which is particularly crucial for thermophilic bacteria that thrive at high temperatures. researchgate.netnih.gov The rigid, rod-like structure of carotenoids allows them to insert into the membrane and, through van der Waals interactions with lipid acyl chains, increase the rigidity of the membrane in its fluid phase. researchgate.net This helps to maintain membrane integrity and reduce permeability. researchgate.netrsc.org
Biotechnological Research and Application Potential of Thermozeaxanthin 13
Advanced Strategies for Biotechnological Production
The industrial-scale synthesis of complex organic molecules like Thermozeaxanthin-13 is increasingly moving away from traditional chemical methods towards more sustainable and efficient biotechnological routes. Microorganisms, particularly those adapted to extreme environments, are seen as promising "cell factories" for producing novel compounds. lu.sescirp.org The inherent thermal stability of enzymes from thermophiles makes them ideal for robust industrial bioprocesses that can operate at high temperatures, reducing contamination risks and potentially increasing reaction rates. nih.gov
Metabolic Engineering Approaches for Enhanced this compound Yields
Metabolic engineering offers a powerful toolkit to optimize the production of specific carotenoids in microbial hosts. nih.gov Since native production of a target compound might be low, genetic modification is employed to channel metabolic pathways towards the desired molecule. jmb.or.kr For a hypothetical compound like this compound, which is presumed to be a xanthophyll, the general strategy would involve engineering a suitable microbial host, such as Escherichia coli or the yeast Yarrowia lipolytica. nih.govresearchgate.netfrontiersin.org
A common approach involves introducing the necessary biosynthetic genes to produce a precursor molecule, like β-carotene, and then expressing specific enzymes, such as hydroxylases, to convert the precursor into the final xanthophyll product. nih.govmdpi.com For instance, to produce zeaxanthin (B1683548), a dihydroxy-carotenoid, the β-carotene hydroxylase gene (crtZ) is introduced into a β-carotene-producing strain. nih.govresearchgate.net The yield of the target carotenoid can be significantly influenced by the origin of the enzymes used and their efficiency in the chosen host. nih.gov
Key strategies to enhance yields include:
Pathway Optimization: Assembling the biosynthetic genes in an optimal order within an expression plasmid can significantly improve product yield. nih.gov Aligning the gene order with the metabolic pathway (e.g., crtE-crtB-crtI-crtY-crtZ for zeaxanthin) has been shown to be effective. nih.gov
Increasing Precursor Supply: Enhancing the metabolic flux towards the universal carotenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), is a critical step. nih.govfrontiersin.org This can be achieved by overexpressing genes from the native mevalonate (B85504) (MVA) or non-mevalonate (MEP) pathways of the host organism. nih.gov
Blocking Competing Pathways: To prevent the diversion of precursors to other molecules, competing metabolic pathways can be downregulated or knocked out. For example, in yeast, attenuating the ergosterol (B1671047) biosynthesis pathway can increase the availability of GGPP for carotenoid production. frontiersin.org
Enzyme Localization: Targeting enzymes to specific cellular compartments, such as peroxisomes or the endoplasmic reticulum, can improve substrate availability and increase product titers. researchgate.net
The following interactive table illustrates hypothetical improvements in this compound yield based on different metabolic engineering strategies, drawing parallels from published zeaxanthin production data.
| Engineering Strategy | Host Organism | Precursor Pathway Enhancement | Competing Pathway Attenuation | Resulting this compound Titer (mg/L) | Fold Increase |
| Baseline Strain | Y. lipolytica | No | No | 20 | 1.0 |
| Strategy 1 | Y. lipolytica | Yes (Overexpress MVA pathway genes) | No | 150 | 7.5 |
| Strategy 2 | Y. lipolytica | Yes (Overexpress MVA pathway genes) | Yes (Downregulate Ergosterol synthesis) | 450 | 22.5 |
| Strategy 3 | E. coli | Yes (Optimize MEP pathway) | N/A | 300 | 15.0 |
| Strategy 4 | E. coli | Yes (Optimize MEP pathway & gene order) | N/A | 750 | 37.5 |
Bioprocess Optimization for Sustainable Industrial Scale Production
Scaling up production from the lab bench to an industrial bioreactor requires careful optimization of fermentation conditions to maximize biomass and product yield. academicjournals.orgnih.gov Temperature is a critical parameter, particularly for processes using thermophilic organisms or enzymes. nih.gov Other key factors that are typically optimized include pH, dissolved oxygen levels, and the composition of the culture medium. jmb.or.krnih.gov
For carotenoid production, the choice of carbon and nitrogen sources, as well as their ratio, can dramatically impact yield. nih.gov Furthermore, the addition of specific metal ions or cofactors can enhance enzyme activity and boost production. nih.gov Fed-batch fermentation, where nutrients are supplied to the culture over time, is a common strategy to achieve high cell densities and, consequently, higher product titers compared to simple batch cultivation. jmb.or.kr The use of low-cost substrates, such as agricultural or industrial by-products, is also being explored to make the biotechnological production of carotenoids more economically viable and sustainable. academicjournals.orgmdpi.com
The table below outlines a hypothetical optimization process for this compound production in a 1000L bioreactor.
| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |
| Temperature | 30°C | 45°C | Optimal growth temperature for the engineered thermophilic host. |
| pH | 7.0 | 6.5 | Enhances enzyme stability and cellular metabolism. |
| Carbon Source | Glucose | Fructose | Shown to increase carotenoid yield in some strains. nih.gov |
| C/N Ratio | 1:2 | 1:5 | Optimizes nutrient balance for carotenoid biosynthesis over biomass alone. nih.gov |
| Fermentation Mode | Batch | Fed-Batch | Prevents substrate inhibition and supports high-density culture. jmb.or.kr |
Exploration in Biomaterials and Nanotechnology
The unique properties of carotenoids, such as their antioxidant capabilities, make them attractive for inclusion in advanced materials. mdpi.com However, their lipophilic nature and susceptibility to degradation from light, heat, and oxygen present significant formulation challenges. nih.govnih.gov Nanotechnology offers promising solutions to overcome these limitations. nih.govresearchgate.net
Incorporation into Lipid Nanoparticles and Vesicle Systems
Encapsulating carotenoids within nanoscale delivery systems is a successful strategy to enhance their stability, solubility, and bioavailability. mdpi.comtandfonline.com
Lipid Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are effective vehicles for protecting lipophilic compounds like carotenoids from degradation. mdpi.com These nanoparticles consist of a solid lipid core that can solubilize the carotenoid, shielding it from external factors. mdpi.comtandfonline.com This encapsulation can lead to a sustained release profile. nih.gov
Vesicle Systems (Liposomes): Liposomes are spherical vesicles made of phospholipid bilayers that can encapsulate both hydrophobic and hydrophilic substances. tandfonline.com They are biocompatible and can protect carotenoids from degradation while improving their delivery. tandfonline.comresearchgate.net Studies have shown that liposomal encapsulation can improve the stability of carotenoids against environmental stressors. researchgate.net The choice of lipids and surfactants used to form these nanostructures is crucial and affects the final physicochemical properties and stability of the formulation. mdpi.com
Potential in the Development of Thermostable Formulations
The development of thermostable formulations is crucial for applications that may involve heat processing or require a long shelf-life at varying temperatures. The intrinsic stability of a molecule like this compound, derived from a thermophile, would be a significant advantage.
Nano-delivery systems provide a protective environment that shields carotenoids from temperature fluctuations that would otherwise accelerate their degradation. tandfonline.com For example, oil-in-water nanoemulsions have been developed that show good long-term stability against droplet growth and degradation of the encapsulated carotenoid during storage at temperatures up to 40°C. nih.gov The selection of appropriate nano-carriers and the potential inclusion of other antioxidants within the formulation can further enhance the thermal stability of the final product. tandfonline.com
The table below summarizes the stability enhancement for a hypothetical this compound formulation.
| Formulation Type | Encapsulation Efficiency (%) | Stability at 60°C (Retained Compound after 24h) | Key Advantage |
| Unformulated this compound | N/A | 35% | N/A |
| Liposomal Formulation | 85% | 70% | High biocompatibility, protects from oxidation. researchgate.net |
| Solid Lipid Nanoparticle (SLN) | 92% | 88% | Enhanced stability and sustained release. mdpi.comnih.gov |
| Nanoemulsion | 90% | 85% | Good protection against thermal degradation. nih.gov |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
